ethyl 2-(5-chloro-2-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(5-chloro-2-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-chloro-2-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 5-chloro-2-nitrobenzoic acid, undergoes nitration to introduce the nitro group.
Amidation: The nitrated compound is then reacted with an amine to form the corresponding amide.
Cyclization: The amide undergoes cyclization with a thiophene derivative under specific conditions to form the cyclopenta[b]thiophene ring.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-chloro-2-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles (amines, thiols), base (e.g., sodium hydroxide)
Oxidation: m-Chloroperbenzoic acid (m-CPBA)
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
Ethyl 2-(5-chloro-2-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biological Research: It is used as a probe to study various biological pathways and interactions due to its unique structural features.
Industrial Applications: The compound is investigated for its potential use as a corrosion inhibitor and in the development of advanced materials.
Mechanism of Action
The mechanism of action of ethyl 2-(5-chloro-2-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Ethyl 2-(5-chloro-2-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be compared with other thiophene derivatives:
Similar Compounds: Thiophene-2-carboxylate, 2-aminothiophene, and thiophene-3-carboxamide.
Uniqueness: The presence of the 5-chloro-2-nitrobenzamido group and the specific cyclopenta[b]thiophene ring structure distinguishes it from other thiophene derivatives, contributing to its unique biological and chemical properties.
Properties
IUPAC Name |
ethyl 2-[(5-chloro-2-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O5S/c1-2-25-17(22)14-10-4-3-5-13(10)26-16(14)19-15(21)11-8-9(18)6-7-12(11)20(23)24/h6-8H,2-5H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKSGUOROZNQGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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